molecular formula C16H24ClNO3 B2814351 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide CAS No. 851879-13-5

2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide

Cat. No.: B2814351
CAS No.: 851879-13-5
M. Wt: 313.82
InChI Key: IMXMBMCNUQNDSG-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide (CAS 851879-13-5) is a chemical compound with the molecular formula C16H24ClNO3 and a molecular weight of 313.82 g/mol . This acetamide derivative features a chloroacetamide group and a 1-(3,4-dipropoxyphenyl)ethyl moiety, a structure that suggests potential utility in organic synthesis and pharmaceutical research. The dipropoxy substituents on the phenyl ring may influence the compound's lipophilicity and electronic characteristics, which can be critical for modulating its interaction with biological targets and its physicochemical properties . Compounds within this class often serve as key intermediates or building blocks in solid-phase peptide synthesis and the development of pharmacologically active molecules . For instance, structurally related chloroacetamides have been documented to exhibit fungistatic activity, inhibiting the growth of organisms such as T. asteroides . Researchers may explore this compound as a precursor or model substance in medicinal chemistry programs, particularly in the synthesis and optimization of novel agents with potential antimicrobial or other bioactive properties. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO3/c1-4-8-20-14-7-6-13(10-15(14)21-9-5-2)12(3)18-16(19)11-17/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXMBMCNUQNDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)NC(=O)CCl)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide typically involves the reaction of 3,4-dipropoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide in the presence of a base such as triethylamine to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution (SN2)

The chloro group at the C2 position undergoes nucleophilic substitution with various nucleophiles, enabling structural diversification.

Reagents/Conditions Products Applications References
Amines (e.g., NH₃, alkylamines)Substituted acetamides with amine functionalitiesPrecursors for bioactive molecule synthesis
Alkoxides (e.g., NaOMe, NaOEt)Ether derivatives at the C2 positionSolubility enhancement for drug delivery

Key Findings :

  • Reactions proceed under mild conditions (25–60°C, polar aprotic solvents like DMF or acetone).

  • Secondary amines exhibit slower reaction kinetics compared to primary amines due to steric hindrance.

Hydrolysis Reactions

The chloroacetamide moiety undergoes hydrolysis under acidic or basic conditions.

Conditions Products Applications
Acidic (HCl, H₂O, reflux)2-Hydroxyacetamide derivativeIntermediate for carboxylate synthesis
Basic (NaOH, H₂O/EtOH, 70°C)Sodium 2-hydroxyacetate saltWater-soluble derivatives for formulations

Mechanistic Insight :

  • Base-mediated hydrolysis follows a two-step pathway: (i) nucleophilic attack by OH⁻, (ii) elimination of Cl⁻.

  • Acidic hydrolysis yields the hydroxyacetamide, which can be oxidized to carboxylic acids .

Amide Bond Reactivity

The acetamide group participates in alkylation, acylation, and reduction.

Alkylation

Reagents Products Applications
Alkyl halides (e.g., CH₃I)N-Alkylated acetamide derivativesEnhanced lipophilicity for CNS-targeted drugs

Reduction

Reagents Products
LiAlH₄ in THFN-[1-(3,4-Dipropoxyphenyl)ethyl]ethylamine

Notes :

  • Reduction of the amide to amine requires strong reducing agents and anhydrous conditions.

  • The resulting amine serves as a building block for secondary pharmacophores .

Cross-Coupling Reactions

The aromatic ring undergoes palladium-catalyzed cross-coupling reactions.

Reaction Type Reagents/Conditions Products
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, arylboronic acidBiaryl derivatives with extended conjugation

Research Findings :

  • Coupling occurs preferentially at the para position of the dipropoxyphenyl group due to electronic effects.

  • Biaryl products show improved binding affinity in kinase inhibition assays .

Stability and Side Reactions

The compound’s stability under various conditions influences its reactivity:

Condition Observation Implications
Prolonged exposure to moistureGradual hydrolysis to hydroxyacetamideRequires anhydrous storage for long-term use
High temperatures (>150°C)Decomposition via C-Cl bond cleavageLimits high-temperature applications

Scientific Research Applications

Pharmacological Applications

The primary focus of research on 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide is its role as a pharmacological agent. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : Similar compounds have shown promise in enhancing the efficacy of existing antibiotics. For instance, research on related acetamides indicates that they can optimize the effects of antibacterial drugs against resistant strains of bacteria such as Klebsiella pneumoniae . This suggests a potential for this compound to function synergistically with other antibiotics.
  • Positive Allosteric Modulation : Compounds structurally similar to this compound have been investigated as positive allosteric modulators of nicotinic acetylcholine receptors. These receptors are crucial for various neurological functions and are implicated in conditions such as Alzheimer's disease . Thus, this compound may have implications for neuropharmacology.

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that typically include:

  • Starting Materials : The synthesis generally begins with readily available precursors such as 3,4-dipropoxyphenylacetone.
  • Reaction Conditions : The reaction conditions must be optimized to ensure high yield and purity. This often involves the use of solvents like dichloromethane and reagents such as thionyl chloride to facilitate the chlorination process.

The chemical structure is characterized by its molecular formula C16H24ClNO3C_{16}H_{24}ClNO_3, which indicates the presence of chlorine and an acetamide functional group that is critical for its biological activity .

Case Study 1: Antibacterial Efficacy

A study examining the effects of acetamides on Klebsiella pneumoniae demonstrated that compounds with similar structures could enhance the activity of existing antibiotics. The combination of this compound with ciprofloxacin showed a synergistic effect, reducing the minimum inhibitory concentration required to inhibit bacterial growth .

Case Study 2: Neurological Applications

Research on compounds related to this compound has indicated their potential in treating neurological disorders by modulating nicotinic receptors. These findings suggest a pathway for developing new treatments for conditions characterized by cholinergic dysfunction .

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function . The dipropoxyphenyl moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • 2-Chloro-N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylacetamide (CAS 40023-13-0) Structure: Dichlorophenyl group replaces dipropoxyphenyl; N-methylation present. Molecular Formula: C₁₁H₁₂Cl₃NO. Molecular Weight: 280.58 g/mol. Key Differences:
  • Chlorine substituents increase electronegativity and reduce lipophilicity (logP ~3.5 vs. ~4.5 for dipropoxy analog).
  • N-methylation may reduce hydrogen-bonding capacity, altering receptor interactions.

    • Applications : Likely higher reactivity in electrophilic substitutions due to electron-withdrawing Cl groups .
  • 2-Chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide (CAS 1423029-72-4) Structure: Nitrophenyl group introduces a strong electron-withdrawing nitro (-NO₂) moiety. Key Differences:
  • Nitro group enhances oxidative and thermal instability compared to propoxy groups.
  • Increased polarity reduces membrane permeability but improves solubility in polar solvents. Applications: Potential use in nitro-reductive prodrug systems or as a synthetic intermediate .

Variations in the Acetamide Backbone

  • Metolachlor (2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) Structure: Asymmetric N-alkyl groups (methoxypropyl and ethyl-methylphenyl). Molecular Formula: C₁₅H₂₃ClNO₂. Key Differences:
  • Methoxypropyl chain introduces chirality, critical for herbicidal activity.
  • Lower steric bulk compared to dipropoxyphenyl may enhance soil mobility.

    • Applications : Commercial herbicide targeting very-long-chain fatty acid synthesis in weeds .
  • Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

    • Structure : Diethylphenyl and methoxymethyl substituents.
    • Key Differences :
  • Methoxymethyl group improves water solubility (logP ~2.7) vs. dipropoxyphenyl (logP ~4.5).
  • Rapid soil degradation due to hydrolyzable methoxymethyl group.
    • Applications : Pre-emergent herbicide with moderate environmental persistence .

Heterocyclic Analogues

  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Structure: Pyrazole ring replaces phenyl; cyano (-CN) group at position 3. Key Differences:
  • Pyrazole’s aromaticity and cyano group enhance π-π stacking and dipole interactions.
  • Higher melting point (~459–461 K) due to crystalline packing vs. oily dipropoxy analog.

    • Applications : Intermediate in synthesizing antifungal or insecticidal pyrazole derivatives .
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

    • Structure : Thiazole ring as N-substituent.
    • Key Differences :
  • Thiazole’s sulfur atom participates in hydrogen bonding and metal coordination.
  • Twisted conformation (61.8° between phenyl and thiazole planes) affects binding to targets.
    • Applications : Ligand for metal complexes or antimicrobial agents .

Key Research Findings

  • Dipropoxy vs. Dichloro Substituents : The dipropoxyphenyl group in the target compound increases logP by ~1 unit compared to dichlorophenyl analogs, suggesting better lipid membrane penetration but lower aqueous solubility .
  • Environmental Persistence : Propoxy ethers are more resistant to hydrolysis than methoxymethyl (alachlor) or nitro groups, implying longer soil half-life for the target compound .

Biological Activity

2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide (CAS: 851879-13-5) is a compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and the implications of its use in therapeutic contexts.

  • Molecular Formula : C16H24ClNO3
  • Molar Mass : 313.82 g/mol

This compound features a chloroacetamide structure, which is often associated with various biological activities, including antibacterial and anti-inflammatory effects.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound. For instance, research has demonstrated its effectiveness against various strains of bacteria. In particular, it has shown promising results when combined with conventional antibiotics, enhancing their efficacy and reducing the required dosages to achieve bactericidal effects.

Combination Effect
With CiprofloxacinAdditive
With CefepimeAdditive
With CeftazidimeIndifferent
With MeropenemSynergistic
With ImipenemSynergistic

These findings suggest that this acetamide could serve as a valuable adjunct in antibiotic therapy, particularly for resistant bacterial infections .

The mechanisms through which this compound exerts its antibacterial effects are still under investigation. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth. Further studies are needed to elucidate these mechanisms fully.

Case Studies

A notable study investigated the compound's effects in vitro against Klebsiella pneumoniae strains. The study found that the Minimum Inhibitory Concentration (MIC) values were consistent across different strains, indicating a stable antibacterial profile. The ratio of Minimum Bactericidal Concentration (MBC) to MIC was less than or equal to 4 for several tested antibiotics when used in combination with the acetamide, classifying it as bactericidal .

Cytotoxicity and Safety Profile

Preliminary tests on cytotoxicity indicate that this compound exhibits low cytotoxic potential. This characteristic is critical for its development as a therapeutic agent, as it suggests a favorable safety profile for further in vivo studies .

Future Research Directions

The promising biological activity of this compound warrants further exploration. Future research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and long-term safety.
  • Mechanistic Studies : To better understand how this compound interacts at the molecular level with bacterial targets.
  • Formulation Development : To optimize delivery methods and enhance bioavailability.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves:

  • Step 1 : Alkylation of 3,4-dipropoxyphenethylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere at 0–5°C to minimize side reactions .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and confirm absence of unreacted amine or byproducts via <sup>1</sup>H NMR (e.g., δ 4.2–4.5 ppm for –OCH2– groups) .

Q. How can structural characterization be performed to confirm the identity of this compound?

Methodological Answer:

  • Spectroscopy :
    • <sup>1</sup>H/<sup>13</sup>C NMR : Identify propoxy groups (δ 1.0–1.5 ppm for –CH2CH2CH3, δ 3.8–4.2 ppm for –OCH2–), acetamide carbonyl (δ 170–175 ppm in <sup>13</sup>C), and aromatic protons (δ 6.7–7.2 ppm) .
    • IR : Confirm C=O stretch (~1650 cm<sup>-1</sup>) and N–H bend (~1550 cm<sup>-1</sup>) .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]<sup>+</sup> (calculated for C16H24ClNO3: 314.15 g/mol) .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the structure of this compound, and how can they be resolved?

Methodological Answer:

  • Challenges :
    • Disorder in Propoxy Chains : Flexible –OCH2CH2CH3 groups may lead to overlapping electron density .
    • Hydrogen Bonding : Intermolecular N–H⋯O interactions can complicate unit cell packing analysis .
  • Solutions :
    • Use high-resolution X-ray diffraction (λ = 0.71073 Å) and SHELXL for refinement, applying restraints to disordered moieties .
    • Analyze hydrogen-bonding networks with Mercury software to resolve packing ambiguities .

Q. How does the substitution pattern (e.g., 3,4-dipropoxy vs. 3,4-dimethoxy) influence bioactivity in chloroacetamide derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Lipophilicity : Propoxy groups increase logP compared to methoxy, enhancing membrane permeability (e.g., in antimicrobial assays) .
    • Steric Effects : Bulkier propoxy substituents may reduce binding affinity to enzymes like cytochrome P450 (IC50 shifts from 12 μM to >50 μM in dimethoxy vs. dipropoxy analogs) .
  • Experimental Design :
    • Compare IC50 values against methoxy analogs in enzyme inhibition assays (e.g., CYP3A4) under standardized conditions (pH 7.4, 37°C) .

Q. How can contradictory bioactivity data (e.g., variable IC50 values) across studies be reconciled?

Methodological Answer:

  • Potential Causes :
    • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (fluorescence vs. colorimetric) .
    • Solubility Issues : Propoxy derivatives may precipitate in aqueous buffers, leading to underestimation of potency.
  • Resolution Strategies :
    • Use DLS (Dynamic Light Scattering) to confirm compound solubility in assay media .
    • Validate results across multiple orthogonal assays (e.g., SPR for binding affinity and cell-based viability assays) .

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